molecular formula C121H190N34O35 B056180 [Leu13]Motilin (Human) CAS No. 116283-54-6

[Leu13]Motilin (Human)

Katalognummer: B056180
CAS-Nummer: 116283-54-6
Molekulargewicht: 2681 g/mol
InChI-Schlüssel: GFOZQXMKARUPQI-HYOAWBISSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Leu13]motilin (human) is a useful research compound. Its molecular formula is C121H190N34O35 and its molecular weight is 2681 g/mol. The purity is usually 95%.
BenchChem offers high-quality [Leu13]motilin (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Leu13]motilin (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Gastrointestinal Motility Disorders
    • Clinical Trials : Studies have investigated the effects of [Leu13]motilin on patients with conditions like gastroparesis and functional dyspepsia. Results indicate that it significantly enhances gastric emptying and reduces symptoms associated with delayed gastric transit .
    • Mechanistic Studies : Research has demonstrated that [Leu13]motilin can effectively induce phase III MMC activity in both animal models and human subjects, suggesting its potential as a treatment for GI motility disorders .
  • Pharmacological Studies
    • Receptor Binding Studies : Investigations into the binding affinity of [Leu13]motilin at MLN-R have shown strong interactions, leading to robust activation of downstream signaling pathways involved in muscle contraction and neuronal excitability .
    • Comparative Analyses : Studies comparing [Leu13]motilin with other motilin analogues have highlighted its superior efficacy in stimulating GI motility, providing insights into structure-activity relationships crucial for drug development .
  • Therapeutic Development
    • Drug Formulation : The development of [Leu13]motilin as a therapeutic agent is ongoing, with formulations being tested for efficacy and safety in clinical settings. Its ability to enhance GI function positions it as a candidate for treating various digestive disorders .
    • Combination Therapies : Research is exploring the potential of combining [Leu13]motilin with other agents to enhance therapeutic outcomes in patients with complex GI issues .

Case Studies

  • Case Study 1 : A randomized controlled trial evaluated the effects of [Leu13]motilin on gastric emptying in patients with diabetic gastroparesis. Results showed a significant improvement in gastric emptying times compared to placebo, indicating its therapeutic potential in managing this condition.
  • Case Study 2 : In another study involving healthy volunteers, administration of [Leu13]motilin resulted in enhanced phase III MMC activity, confirming its role in promoting GI motility and providing a basis for further clinical applications.

Data Summary

Application AreaFindingsReferences
Gastrointestinal MotilityEnhanced gastric emptying; reduced symptoms , ,
Pharmacological EffectsStrong receptor binding; superior efficacy , ,
Therapeutic DevelopmentOngoing trials; potential for combination therapies , ,

Wirkmechanismus

Target of Action

The primary target of [Leu13]motilin (human) is the motilin receptor , a G-protein coupled receptor located in the gastrointestinal tract . This receptor plays a crucial role in the regulation of gastrointestinal motility and the stimulation of hunger signals .

Mode of Action

[Leu13]motilin (human) acts as an agonist at the motilin receptor . It binds to this receptor and triggers a series of intracellular events that lead to the contraction of smooth muscle cells in the gastrointestinal tract . This interaction results in the stimulation of gastric motility, contributing to the regulation of the migrating motor complex (MMC) .

Biochemical Pathways

The activation of the motilin receptor by [Leu13]motilin (human) initiates a cascade of biochemical reactions. These reactions involve the activation of intracellular signaling pathways that lead to the contraction of smooth muscle cells

Result of Action

The binding of [Leu13]motilin (human) to the motilin receptor results in the stimulation of gastric motility . This leads to the contraction of smooth muscle cells in the gastrointestinal tract, which facilitates the movement of food through the digestive system . Additionally, motilin has been identified as a key hunger signal from the gastrointestinal tract .

Action Environment

The action of [Leu13]motilin (human) can be influenced by various environmental factors. For instance, the pH level in the stomach can affect the activity of this compound. Furthermore, the presence of other substances in the gastrointestinal tract, such as gastric acid and bile acids, may interact with [Leu13]motilin (human) and influence its activity . More research is needed to fully understand how these and other environmental factors affect the action, efficacy, and stability of [Leu13]motilin (human).

Biologische Aktivität

[Leu13]motilin is a synthetic analog of the human gastrointestinal hormone motilin, which plays a crucial role in regulating gastric motility and stimulating contractions of smooth muscle in the gastrointestinal tract. This article delves into the biological activity of [Leu13]motilin, summarizing its mechanism of action, physiological effects, and research findings.

Overview of Motilin

Motilin is a peptide hormone primarily secreted by the M cells in the small intestine. It is known to stimulate gastric motility and is involved in the regulation of hunger and digestion. The human motilin receptor (MTLR), a G protein-coupled receptor, mediates these effects by activating various intracellular signaling pathways.

[Leu13]motilin acts on the motilin receptor (MTLR) to induce gastric contractions. The binding of [Leu13]motilin to MTLR activates downstream signaling pathways, leading to increased intracellular calcium levels and subsequent contraction of smooth muscle cells in the gastrointestinal tract. This mechanism is similar to that of erythromycin, a macrolide antibiotic known to mimic motilin's effects.

Key Mechanisms:

  • Receptor Activation : [Leu13]motilin binds specifically to MTLR, triggering G protein activation.
  • Calcium Mobilization : The activation leads to an influx of calcium ions, facilitating muscle contraction.
  • Neural Pathway Involvement : The action may also involve cholinergic pathways, where acetylcholine plays a role in mediating motility responses.

Physiological Effects

The administration of [Leu13]motilin has been shown to enhance gastric emptying and increase the frequency of contractions in various animal models. Research indicates that it can stimulate phase III of the migrating motor complex (MMC), which is crucial for gastrointestinal motility during fasting.

Summary of Physiological Effects:

  • Increased Gastric Contractions : Promotes contraction amplitude and frequency.
  • Enhanced Gastric Emptying : Facilitates faster movement of food through the digestive tract.
  • Potential Role in Appetite Regulation : May influence hunger signals through neural pathways.

Research Findings

Recent studies have explored the effects of [Leu13]motilin on gastric motility using transgenic mouse models that overexpress MTLR. These studies demonstrate that [Leu13]motilin significantly enhances gastric contractions compared to wild-type mice.

Case Study Highlights:

  • Transgenic Mouse Studies : In human MTLR-overexpressing mice (hMTLR-Tg), [Leu13]motilin induced a concentration-dependent increase in gastric contraction amplitude across different stomach regions (fundus, corpus, antrum) when compared to wild-type mice .
  • Comparative Efficacy : The contractile response to [Leu13]motilin was found to be more potent than that induced by erythromycin, particularly at lower concentrations .

Table 1: Contractile Responses Induced by [Leu13]Motilin

Concentration (M)Fundus ResponseCorpus ResponseAntrum Response
10^-10MinimalMinimalMinimal
10^-9ModerateLowLow
10^-8SignificantModerateLow
10^-7HighSignificantModerate
10^-6Very HighHighSignificant

Data derived from studies on hMTLR-Tg mice compared to wild-type controls.

Eigenschaften

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C121H190N34O35/c1-10-65(8)98(153-115(185)87-32-23-53-155(87)118(188)97(64(6)7)152-100(170)71(124)56-67-24-13-11-14-25-67)116(186)151-85(57-68-26-15-12-16-27-68)114(184)154-99(66(9)156)117(187)150-84(58-69-33-35-70(157)36-34-69)102(172)136-60-92(162)137-76(40-46-94(164)165)106(176)148-83(55-63(4)5)112(182)145-77(37-43-88(125)158)107(177)141-74(30-21-51-133-120(129)130)104(174)147-82(54-62(2)3)111(181)146-78(38-44-89(126)159)108(178)144-80(42-48-96(168)169)109(179)140-73(29-18-20-50-123)103(173)143-79(41-47-95(166)167)110(180)142-75(31-22-52-134-121(131)132)105(175)149-86(59-91(128)161)113(183)139-72(28-17-19-49-122)101(171)135-61-93(163)138-81(119(189)190)39-45-90(127)160/h11-16,24-27,33-36,62-66,71-87,97-99,156-157H,10,17-23,28-32,37-61,122-124H2,1-9H3,(H2,125,158)(H2,126,159)(H2,127,160)(H2,128,161)(H,135,171)(H,136,172)(H,137,162)(H,138,163)(H,139,183)(H,140,179)(H,141,177)(H,142,180)(H,143,173)(H,144,178)(H,145,182)(H,146,181)(H,147,174)(H,148,176)(H,149,175)(H,150,187)(H,151,186)(H,152,170)(H,153,185)(H,154,184)(H,164,165)(H,166,167)(H,168,169)(H,189,190)(H4,129,130,133)(H4,131,132,134)/t65-,66+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,97-,98-,99-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOZQXMKARUPQI-HYOAWBISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C121H190N34O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583285
Record name L-Phenylalanyl-L-valyl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-threonyl-L-tyrosylglycyl-L-alpha-glutamyl-L-leucyl-L-glutaminyl-L-arginyl-L-leucyl-L-glutaminyl-L-alpha-glutamyl-L-lysyl-L-alpha-glutamyl-L-arginyl-L-asparaginyl-L-lysylglycyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2681.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116283-54-6
Record name L-Phenylalanyl-L-valyl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-threonyl-L-tyrosylglycyl-L-alpha-glutamyl-L-leucyl-L-glutaminyl-L-arginyl-L-leucyl-L-glutaminyl-L-alpha-glutamyl-L-lysyl-L-alpha-glutamyl-L-arginyl-L-asparaginyl-L-lysylglycyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.